molecular formula C21H17FN2O4 B6507601 N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-92-6

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6507601
CAS No.: 868678-92-6
M. Wt: 380.4 g/mol
InChI Key: HLVZEMAJCQWFIV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 2-fluorophenylmethoxy substituent at the 1-position, a 4-acetylphenyl group at the carboxamide nitrogen, and a 2-oxo-1,2-dihydropyridine core. The acetylphenyl group may enhance binding affinity through hydrophobic interactions, while the fluorophenylmethoxy substituent could influence metabolic stability and selectivity .

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-14(25)15-8-10-17(11-9-15)23-20(26)18-6-4-12-24(21(18)27)28-13-16-5-2-3-7-19(16)22/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVZEMAJCQWFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-777607: A Met Kinase Superfamily Inhibitor

Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Key Differences:

  • Substituents : BMS-777607 features a 4-ethoxy group and a 4-fluorophenyl ring at the 1-position, contrasting with the 2-fluorophenylmethoxy group in the target compound.
  • Biological Activity : BMS-777607 is a selective Met kinase inhibitor with oral efficacy, demonstrating IC₅₀ values < 10 nM against Met, Ron, and Tyro3 kinases. Its ethoxy group and chloropyridine moiety likely contribute to enhanced potency and pharmacokinetic profiles .

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure : Contains a 4'-chlorobiphenyl substituent instead of the acetylphenyl and fluorophenylmethoxy groups.
Key Differences :

  • Applications : Similar pyridinecarboxamide derivatives are explored as agrochemicals or enzyme inhibitors, emphasizing the role of substituents in determining biological niche .

N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure : Differs in the benzyl substituent (2-chloro-6-fluorobenzyl vs. 2-fluorophenylmethoxy).
Key Differences :

  • Halogenation : The chloro-fluoro combination may increase electronegativity and steric hindrance, affecting binding kinetics.
  • Synthetic Routes: Such analogs are synthesized via condensation reactions using cyanoacetamide precursors under basic conditions, as described in pyridin-2-one derivative syntheses .

Fluorophenylmethyl-Substituted Analogs in Patent Literature

Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
Key Differences :

  • Core Structure : Incorporates a tetrahydro-pyridazine ring instead of dihydropyridine, altering conformational flexibility.
  • Functional Groups : The trifluoromethyl furan substituent may improve metabolic resistance compared to acetylphenyl groups .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide Dihydropyridine 2-Fluorophenylmethoxy, 4-acetylphenyl Hypothesized kinase modulation
BMS-777607 Dihydropyridine 4-Ethoxy, 4-fluorophenyl, 3-chloropyridinyloxy Met/Ron/Tyro3 kinase inhibitor
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Dihydropyridine 4'-Chlorobiphenyl Agrochemical/enzyme inhibition
(4aS)-1-[(3-Fluorophenyl)methyl]-...-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Tetrahydro-pyridazine 3-Fluorophenylmethyl, trifluoromethyl furan Undisclosed (patent literature)

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